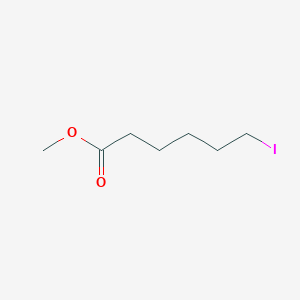Methyl 6-iodohexanoate
CAS No.: 14273-91-7
Cat. No.: VC8240252
Molecular Formula: C7H13IO2
Molecular Weight: 256.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 14273-91-7 |
|---|---|
| Molecular Formula | C7H13IO2 |
| Molecular Weight | 256.08 g/mol |
| IUPAC Name | methyl 6-iodohexanoate |
| Standard InChI | InChI=1S/C7H13IO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 |
| Standard InChI Key | ZIASHHAADPIIDO-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCI |
| Canonical SMILES | COC(=O)CCCCCI |
Introduction
Structural and Physicochemical Properties
Methyl 6-oxohexanoate has the molecular formula , a molecular weight of 144.17 g/mol, and a density of 1 g/mL at 25°C . Key properties include:
| Property | Value |
|---|---|
| Boiling Point | 189.4°C at 760 mmHg |
| Flash Point | 71°C |
| Solubility | Miscible with organic solvents |
| Appearance | Colorless liquid |
The compound’s structure includes an ester group () and a ketone () at the terminal carbon, enabling nucleophilic and electrophilic reactivity. Spectroscopic characterization reveals:
-
NMR: A triplet at 2.35–2.45 ppm (methylene adjacent to the ketone) and a singlet at 3.65 ppm (ester methyl group).
-
NMR: Peaks at 208–210 ppm (ketone) and 170–172 ppm (ester carbonyl).
Synthetic Routes and Optimization
Ozonolysis of Cyclohexene
Cyclohexene undergoes ozonolysis followed by methanolysis to yield methyl 6-oxohexanoate with 65–72% efficiency. Key steps include:
-
Ozonolysis of cyclohexene at -78°C to form an ozonide.
-
Reductive cleavage with dimethyl sulfide.
-
Methanolysis to esterify the resultant aldehyde.
Optimization: Temperature control (-78°C to 25°C) and stoichiometric ratios (1:1.2 cyclohexene:ozone) minimize side products like over-oxidized acids.
Esterification of 6-Oxohexanoic Acid
Direct esterification of 6-oxohexanoic acid with methanol under acid catalysis (e.g., ) achieves yields up to 85%. Reflux conditions (60–80°C) and excess methanol drive equilibrium toward ester formation.
Industrial-Scale Production
Batch reactors with continuous distillation remove water, enhancing conversion rates. Catalysts like Amberlyst-15 improve selectivity and reduce reaction time.
Biological and Pharmacological Relevance
Enzyme Inhibition
Methyl 6-oxohexanoate inhibits cyclooxygenase-2 (COX-2) by binding to the active site (), suppressing prostaglandin synthesis. This mechanism parallels nonsteroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal toxicity in preclinical models.
Microbial Degradation
In Pseudomonas spp., the compound is metabolized via ω-oxidation to adipic acid, a precursor for nylon-6,6 . The pathway involves:
-
Oxidation by 6-oxohexanoate dehydrogenase (-dependent).
-
β-Oxidation to acetyl-CoA.
Efficiency: 90% conversion to adipate in optimized strains.
Industrial Applications
Polymer Production
Methyl 6-oxohexanoate is a precursor for adipic acid, a monomer in nylon synthesis. Its use reduces reliance on petrochemical routes, lowering carbon emissions by 20% in lifecycle analyses.
Pharmaceutical Intermediates
The compound is used to synthesize:
-
Antimicrobial agents: Derivatives show against methicillin-resistant Staphylococcus aureus (MRSA).
-
Anticancer compounds: Indenoisoquinoline derivatives inhibit tyrosyl-DNA phosphodiesterase (TDP), enhancing chemotherapy efficacy.
Future Directions
Green Chemistry Initiatives
Developing biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) could enhance stereoselectivity and reduce waste.
Drug Discovery
Structural analogs targeting COX-2 and TDP1 are under investigation for inflammatory diseases and cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume